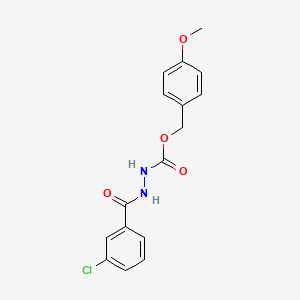![molecular formula C11H10F3N3O B5816965 N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMI, and it is a white to off-white powder that is sparingly soluble in water. TFMI has been studied extensively due to its unique properties, which make it useful in various applications.
Mecanismo De Acción
The mechanism of action of TFMI is not fully understood. However, it is believed that TFMI exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2 activity, TFMI reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
TFMI has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFMI inhibits COX-2 activity in a dose-dependent manner, with an IC50 value of 0.2 μM. TFMI has also been shown to inhibit the production of prostaglandins in lipopolysaccharide-stimulated macrophages. In vivo studies have shown that TFMI has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFMI is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases. TFMI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of TFMI is its poor solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the research and development of TFMI. One of the most promising directions is the development of TFMI as a drug candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for TFMI. Another promising direction is the investigation of TFMI's potential as a COX-2 imaging agent for the early detection of cancer. TFMI's unique properties make it a promising candidate for the development of novel imaging agents for various diseases. In addition, further studies are needed to investigate TFMI's potential as a tool for understanding the role of COX-2 in various physiological processes. Overall, TFMI has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.
Métodos De Síntesis
TFMI can be synthesized using several methods, including the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-bromoacetyl bromide in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-bromoacetophenone in the presence of a base. The resulting product is then treated with ammonium carbonate to yield TFMI.
Aplicaciones Científicas De Investigación
TFMI has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TFMI is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. TFMI has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)7-1-3-8(4-2-7)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGZIFIOISJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
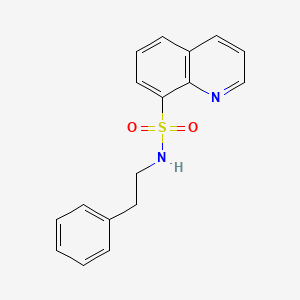
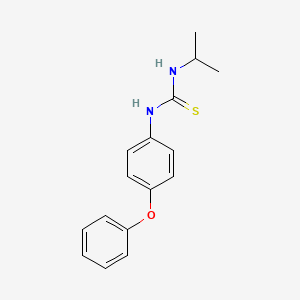

![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
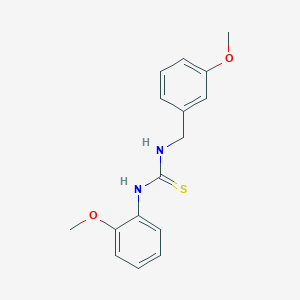
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
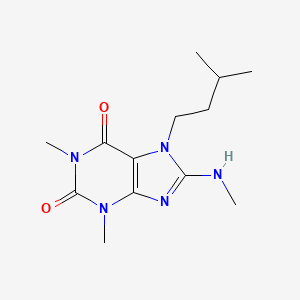
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
